Final‑Step Synthetic Yield: 5‑Amino‑2‑chloro‑4‑carbaldehyde vs. 2‑Amino‑5‑chloro‑3‑carbaldehyde
In a head‑to‑head synthesis study, 5‑amino‑2‑chloro‑4‑pyridinecarboxaldehyde (the target compound) was obtained in 96 % yield in the final deprotection step, whereas its regioisomer 2‑amino‑5‑chloro‑3‑pyridinecarboxaldehyde was obtained in only 52 % yield by chlorination of 2‑amino‑3‑pyridinecarboxaldehyde [1]. The nearly twofold yield advantage translates into lower cost per gram of isolated product and reduced chromatographic purification burden [1].
| Evidence Dimension | Isolated yield of final synthetic step |
|---|---|
| Target Compound Data | 96 % (1.5 g from 2.57 g Boc‑protected precursor) |
| Comparator Or Baseline | 2‑Amino‑5‑chloro‑3‑pyridinecarboxaldehyde (1a): 52 % (0.65 g from 0.97 g 2‑amino‑3‑pyridinecarboxaldehyde) |
| Quantified Difference | 1.85‑fold higher yield for the target compound (96 % vs. 52 %) |
| Conditions | Target: Boc‑deprotection with TFA in CH₂Cl₂ at room temperature overnight, followed by silica gel chromatography (CH₂Cl₂/EtOAc 10:1). Comparator: N‑chlorosuccinimide in acetonitrile under reflux for 2 h, followed by silica gel chromatography (CH₂Cl₂/EtOAc 10:1). |
Why This Matters
Higher isolated yield reduces procurement cost and minimizes time spent on purification, making the target compound a more economical choice for scale‑up and library synthesis.
- [1] Hou, C.-J.; Guo, W.-L.; Liu, X.-N.; Yang, D.-W. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocycl. Commun. 2011, 17 (1–2), 21–23. DOI: 10.1515/HC.2011.004 View Source
